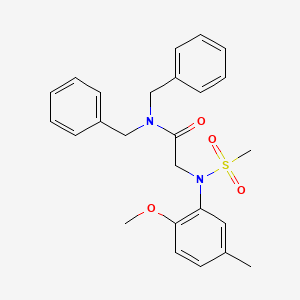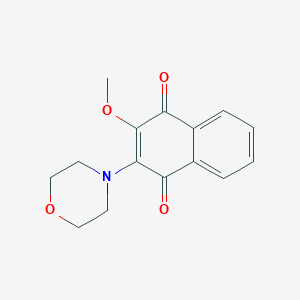
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as MMNPS, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMNPS is a sulfonamide derivative that has shown promise as a potent inhibitor of certain enzymes involved in cancer progression and inflammation. In
Mécanisme D'action
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide inhibits the activity of certain enzymes, including carbonic anhydrase IX and XII, which are overexpressed in cancer cells. By inhibiting these enzymes, 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide can prevent the acidification of the tumor microenvironment, which can inhibit cancer cell growth and metastasis. 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes involved in inflammation, which can reduce inflammation and associated tissue damage.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent the acidification of the tumor microenvironment. In vivo studies have shown that 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide can reduce tumor growth and metastasis, and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has a number of advantages and limitations for lab experiments. Its potent inhibitory activity against certain enzymes makes it a valuable tool for studying the role of these enzymes in cancer progression and inflammation. However, its relatively low solubility in water can make it difficult to work with in certain experiments. Additionally, 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has not yet been extensively tested in humans, so its safety and efficacy in clinical settings is not yet fully understood.
Orientations Futures
There are a number of future directions for research on 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods to produce larger quantities of 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide. Additionally, further studies are needed to fully understand the safety and efficacy of 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide in humans. Other potential future directions include the development of 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide as a diagnostic tool for cancer, and the investigation of its potential use in combination with other cancer therapies.
Méthodes De Synthèse
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-methylphenylamine with 2-bromo-5-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium methoxide and methanol to yield 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide. This synthesis method has been optimized to produce high yields of pure 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide.
Applications De Recherche Scientifique
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes involved in cancer progression and inflammation, making it a promising candidate for the treatment of these diseases. 2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide has also been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-8-9-14(19-3)15(10-11)20(17,18)16-13-7-5-4-6-12(13)2/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFISDAWJEWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)
![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)

![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)



![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)